Ecliptasaponin D

Description

Structure

2D Structure

Properties

IUPAC Name |

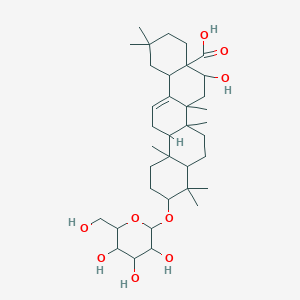

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPEADEZMZKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ecliptasaponin D: A Technical Guide to Its Isolation and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecliptasaponin D is a triterpenoid glucoside first isolated from the aerial parts of Eclipta alba (L.) Hassk, also known as Eclipta prostrata.[1][2] This plant has a long history of use in traditional medicine, particularly for its purported anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1] As a member of the saponin class of natural products, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, including detailed experimental protocols and data presentation, to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isolation of this compound

Experimental Protocol: Isolation

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Eclipta prostrata.

-

Wash the plant material thoroughly with water to remove any soil and debris.

-

Air-dry the plant material in the shade until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol extract. Concentrate the n-butanol fraction to dryness.

-

-

Chromatographic Purification:

-

Subject the dried n-butanol extract to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-water solvent system (e.g., 13:7:2) and visualizing with a spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.

-

Diagram: Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of this compound.

Structure Elucidation of this compound

The structure of this compound was determined to be 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside through a combination of spectroscopic analysis and chemical methods.[2]

Spectroscopic and Spectrometric Data

| Parameter | Value | Source |

| Molecular Formula | C36H58O9 | PubChem |

| Molecular Weight | 634.8 g/mol | PubChem |

| Exact Mass | 634.40808342 Da | PubChem |

| 1H NMR | Data not available in searched literature. | - |

| 13C NMR | Data not available in searched literature. | - |

| Mass Spectrometry | Data not available in searched literature. | - |

Experimental Protocols: Structure Elucidation

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would have been used to determine the exact mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment, including chemical shifts, coupling constants, and multiplicities, providing information on the connectivity of protons.

-

13C NMR: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete structure of the aglycone and the sugar moiety, as well as their linkage.

-

-

Acid Hydrolysis:

-

To cleave the glycosidic bond and separate the aglycone from the sugar moiety.

-

The isolated sugar can then be identified by comparison with authentic standards using techniques like TLC or gas chromatography (GC).

-

The aglycone can be further analyzed to confirm its structure.

-

Diagram: Logical Flow of Structure Elucidation

Caption: A logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not extensively studied, the extracts of Eclipta prostrata and other related saponins, such as Ecliptasaponin A, have demonstrated a range of pharmacological effects. These include anti-inflammatory, hepatoprotective, and anticancer activities.

A closely related compound, Ecliptasaponin A, has been shown to induce apoptosis in human lung cancer cells through the activation of the ASK1/JNK signaling pathway and by promoting autophagy. It is plausible that this compound may exert its biological effects through similar or related pathways. For instance, its anti-inflammatory properties could be mediated by the inhibition of pro-inflammatory cytokines and enzymes, potentially through the modulation of signaling pathways like NF-κB. Its hepatoprotective effects might involve the reduction of oxidative stress and the protection of hepatocytes from damage.

Diagram: Hypothetical Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other anti-inflammatory saponins.

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a framework for its isolation from Eclipta prostrata and the analytical methods required for its structural confirmation. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and logical workflows presented herein are intended to facilitate these future investigations.

References

The Biological Activity of Ecliptasaponin D: An In-Depth Technical Guide

Disclaimer: Scientific literature with detailed mechanistic, quantitative, and protocol-specific data on the biological activities of Ecliptasaponin D is currently limited. Much of the available research focuses on crude extracts of Eclipta prostrata or the closely related compound, Ecliptasaponin A. This guide provides a comprehensive overview of the known activities of saponins from Eclipta prostrata, with a detailed focus on Ecliptasaponin A as a representative and well-studied example. The specific mechanisms and quantitative data presented for Ecliptasaponin A may not be directly transferable to this compound, but represent the most current and detailed understanding of a key saponin from this plant species.

Introduction

This compound is a triterpenoid saponin isolated from Eclipta prostrata (L.) L., a plant with a long history of use in traditional medicine for a variety of ailments, including those affecting the liver and skin, and for promoting hair growth. Saponins from Eclipta prostrata are recognized for a range of biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the biological activities attributed to saponins from Eclipta prostrata, with a specific, in-depth analysis of the well-documented activities of Ecliptasaponin A as a proxy for understanding the potential of this compound.

Core Biological Activities of Eclipta Saponins

Extracts of Eclipta prostrata, rich in saponins such as this compound, have demonstrated several key biological effects.

Hepatoprotective Activity

Saponins from Eclipta prostrata are noted for their protective effects on the liver. Studies on animal models with liver damage induced by high-fat diets have shown that components of Eclipta alba extract, including saponins, can reduce fat deposition, mononuclear infiltration, and necrotic foci, while promoting the regeneration of hepatocytes[1]. The proposed mechanisms for these hepatoprotective effects often involve the regulation of signaling pathways such as the PI3K-AKT pathway, which is implicated in cell survival and proliferation[2][3].

Anti-inflammatory Effects

The anti-inflammatory properties of Eclipta prostrata extracts are well-documented. A methanolic extract of the plant has been shown to decrease inflammation in a murine model of chronic allergic asthma by inhibiting the NF-κB pathway[4]. Wedelolactone, another compound found in Eclipta prostrata, exerts its anti-inflammatory effects by inhibiting NF-κB and MAPK pathways[5].

Antioxidant Properties

The antioxidant activity of Eclipta prostrata extracts has been demonstrated in various in vitro assays. The ethyl acetate extract, in particular, has shown significant free radical scavenging activity[6]. This antioxidant potential is a key contributor to the plant's overall therapeutic effects.

In-Depth Focus: The Anti-Cancer Activity of Ecliptasaponin A

Due to the extensive research available, the anti-cancer properties of Ecliptasaponin A provide a valuable case study for the potential mechanisms of related saponins like this compound.

Mechanism of Action: Induction of Apoptosis and Autophagy

Ecliptasaponin A has been shown to be a potent inducer of apoptosis (programmed cell death) and autophagy in cancer cells, particularly in non-small cell lung cancer (NSCLC)[7][8][9][10]. This dual mechanism contributes to its anti-tumor efficacy.

The primary signaling pathway implicated in Ecliptasaponin A-induced apoptosis is the ASK1/JNK pathway. Ecliptasaponin A treatment leads to the phosphorylation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates c-Jun N-terminal Kinase (JNK)[8][10]. This cascade ultimately results in the activation of caspases and the execution of apoptosis.

Simultaneously, Ecliptasaponin A triggers autophagy, a cellular process of self-degradation. The inhibition of autophagy has been shown to reverse the apoptotic effects of Ecliptasaponin A, suggesting a pro-apoptotic role for autophagy in this context[8][10].

Quantitative Data on Anti-Cancer Activity of Ecliptasaponin A

The following tables summarize the in vitro and in vivo efficacy of Ecliptasaponin A in non-small cell lung cancer models.

Table 1: In Vitro Cytotoxicity of Ecliptasaponin A in NSCLC Cell Lines [8]

| Cell Line | Treatment Duration | IC50 (µM) |

| H460 | 24h | Data not specified |

| H460 | 48h | Data not specified |

| H1975 | 24h | Data not specified |

| H1975 | 48h | Data not specified |

Note: While the study reports dose- and time-dependent inhibition, specific IC50 values were not provided in the referenced abstract.

Table 2: In Vivo Anti-Tumor Efficacy of Ecliptasaponin A in a Xenograft Model [8]

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction | Tumor Weight Reduction |

| Control | - | - | - |

| Ecliptasaponin A | 25 | Significant | Significant |

| Ecliptasaponin A | 50 | Significant | Significant |

Experimental Protocols for Assessing Anti-Cancer Activity

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the study of Ecliptasaponin A's anti-cancer effects.

Objective: To determine the cytotoxic effect of Ecliptasaponin A on cancer cells.

Protocol:

-

Seed H460 and H1975 cells in 96-well plates at a density of 1 x 104 cells/well.

-

After 24 hours, treat the cells with varying concentrations of Ecliptasaponin A for 24 and 48 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Objective: To detect the expression and phosphorylation status of proteins in the ASK1/JNK signaling pathway.

Protocol:

-

Treat H460 and H1975 cells with Ecliptasaponin A for the desired time.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ASK1, ASK1, p-JNK, JNK, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Objective: To evaluate the anti-tumor effect of Ecliptasaponin A in a living organism.

Protocol:

-

Subcutaneously inject H460 cells (2 x 106) into the right flank of male BALB/c nude mice.

-

When tumors reach a volume of 50-100 mm3, randomize the mice into control and treatment groups.

-

Administer Ecliptasaponin A (25 and 50 mg/kg) or vehicle control via intraperitoneal injection every three days.

-

Measure tumor volume and body weight every three days.

-

After 21 days, sacrifice the mice and excise the tumors for weight measurement and further analysis.

Conclusion and Future Directions

While this compound is a known constituent of the medicinally important plant Eclipta prostrata, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. The detailed research on the closely related Ecliptasaponin A, particularly its potent anti-cancer effects mediated through the ASK1/JNK pathway, provides a strong rationale for further investigation into this compound.

Future research should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include:

-

Quantitative assessment of its anti-inflammatory, hepatoprotective, and antioxidant activities. This should involve determining IC50 values in relevant in vitro models.

-

Elucidation of the molecular mechanisms and signaling pathways underlying its observed effects. This would include investigating its impact on pathways such as NF-κB and MAPK.

-

In vivo studies to confirm its efficacy and safety in animal models of relevant diseases.

A thorough understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential and for the development of new drugs based on this natural product. The detailed study of Ecliptasaponin A serves as a valuable roadmap for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Potential and Synergic Activities of Eclipta prostrata (L.) L. Leaf-Derived Ointment Formulation in Combination with the Non-Steroidal Anti-Inflammatory Drug Diclofenac in Suppressing Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]

- 8. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ecliptasaponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecliptasaponin A, a natural oleanane-type triterpenoid saponin isolated from Eclipta prostrata, has garnered significant attention for its potential as an anti-cancer agent. Structurally identical to Eclalbasaponin II, this compound has demonstrated potent cytotoxic effects against various cancer cell lines, with a particularly well-elucidated mechanism in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-tumor activity of Ecliptasaponin A, with a focus on its induction of apoptosis and autophagy through the modulation of key signaling pathways.

Core Mechanism of Action: Dual Induction of Apoptosis and Autophagy

The primary anti-cancer activity of Ecliptasaponin A stems from its ability to concurrently induce two critical forms of programmed cell death: apoptosis and autophagy. This dual mechanism enhances its efficacy in eliminating cancer cells.

Apoptosis Induction

Ecliptasaponin A triggers both the intrinsic and extrinsic pathways of apoptosis. Evidence for this includes the observation of hallmark apoptotic features such as cell shrinkage and condensed nuclei in treated cancer cells.[1] At the molecular level, treatment with Ecliptasaponin A leads to the cleavage and activation of executioner caspase-3, as well as initiator caspases-8 and -9.[1][2] The activation of caspase-8 is indicative of the extrinsic pathway, while the activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway.

Autophagy Induction

In addition to apoptosis, Ecliptasaponin A induces autophagy, a cellular process of "self-eating" that can either promote cell survival or contribute to cell death. In the context of Ecliptasaponin A treatment in cancer cells, autophagy appears to be a pro-death mechanism.[2] This is evidenced by the increased formation of autophagosomes and the altered expression of key autophagy-related proteins such as Beclin-1, LC3, and p62/SQSTM1.[2][3] Crucially, the inhibition of autophagy using pharmacological inhibitors like 3-methyladenine (3-MA) and chloroquine (CQ) has been shown to reduce the level of Ecliptasaponin A-induced apoptosis, confirming that the autophagic process contributes to the overall cytotoxic effect.[2][3]

Key Signaling Pathways

The pro-apoptotic and pro-autophagic effects of Ecliptasaponin A are mediated by its modulation of the mitogen-activated protein kinase (MAPK) signaling network, particularly the ASK1/JNK pathway.

ASK1/JNK Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that, upon activation by cellular stress, phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK).[1] Ecliptasaponin A treatment has been shown to increase the phosphorylation of both ASK1 and JNK.[1][2] The critical role of this pathway in Ecliptasaponin A-induced cell death is demonstrated by the fact that pharmacological inhibition of ASK1 (with GS-4997) or JNK (with SP600125) significantly attenuates apoptosis and reduces the cleavage of caspase-3.[2][3] Furthermore, the JNK inhibitor also suppresses Ecliptasaponin A-induced autophagy, indicating that JNK activation is a key event that links both cell death mechanisms.[1][3]

p38 and mTOR Signaling

While the ASK1/JNK axis appears to be the primary driver of Ecliptasaponin A's effects, other related pathways are also involved. Ecliptasaponin A has been observed to induce the phosphorylation of p38 MAPK, another downstream target of ASK1.[1][2] In human ovarian cancer cells, the structurally identical Eclalbasaponin II has been shown to induce autophagic and apoptotic cell death through the regulation of JNK, p38, and the mammalian target of rapamycin (mTOR) signaling.[3][4] Specifically, mTOR signaling, a key regulator of cell growth and autophagy, is inhibited by Eclalbasaponin II.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of Ecliptasaponin A on cancer cells.

Table 1: In Vitro Cytotoxicity of Ecliptasaponin A

| Cell Line | Treatment Time (h) | IC50 (µM) | Reference |

| H460 (NSCLC) | 24 | ~30 | [2] |

| H460 (NSCLC) | 48 | <30 | [2] |

| H1975 (NSCLC) | 24 | ~30 | [2] |

| H1975 (NSCLC) | 48 | <30 | [2] |

Table 2: In Vivo Anti-tumor Efficacy of Ecliptasaponin A

| Animal Model | Cell Line Xenograft | Treatment Dose (mg/kg) | Outcome | Reference |

| Nude Mice | H460 (NSCLC) | 25 | Significant reduction in tumor weight and volume | [2] |

| Nude Mice | H460 (NSCLC) | 50 | Significant reduction in tumor weight and volume | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human lung carcinoma cells (H460 and H1975) are seeded in 96-well plates.

-

Treatment: Cells are treated with increasing concentrations of Ecliptasaponin A for 24 and 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[2]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: H460 and H1975 cells are treated with Ecliptasaponin A. For inhibitor studies, cells are pretreated with the pan-caspase inhibitor Z-VAD-FMK (50 µmol/L) for 1 hour before Ecliptasaponin A treatment.[2]

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[2]

Western Blot Analysis

-

Cell Lysis: Treated cells are lysed in RIPA buffer to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, p-ASK1, p-JNK, LC3).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Xenograft Tumor Model

-

Cell Implantation: H460 cells are subcutaneously injected into the right flanks of nude mice.[2]

-

Treatment: When tumors reach a certain volume, mice are randomly assigned to a control group or Ecliptasaponin A treatment groups (e.g., 25 and 50 mg/kg). Treatment is administered as per the study design.

-

Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every three days).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.[2]

Visualizations

Signaling Pathway of Ecliptasaponin A-Induced Apoptosis and Autophagy

Caption: Ecliptasaponin A signaling cascade.

Experimental Workflow for Investigating Ecliptasaponin A's Mechanism

Caption: Workflow for Ecliptasaponin A studies.

References

- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]

- 4. Eclalbasaponin II induces autophagic and apoptotic cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the triterpenoid saponin, Ecliptasaponin D. It details its discovery, chemical properties, and known biological activities, alongside relevant experimental methodologies.

Discovery and History

This compound was first isolated from the plant Eclipta alba (L.) Hassk, a member of the Asteraceae family.[1] The initial discovery and structure elucidation were reported in a 1997 publication in the Chinese pharmaceutical journal, Yao Xue Xue Bao. The structure was identified as 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside based on spectral analysis and chemical hydrolysis.[1] Eclipta prostrata, a synonym for Eclipta alba, has a long history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments, which has spurred scientific interest in its chemical constituents.

Chemical and Physical Properties

This compound is a triterpenoid glucoside.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₉ | [3] |

| Molecular Weight | 634.8 g/mol | [3] |

| IUPAC Name | (4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |

| CAS Number | 206756-04-9 | [3] |

| Purity (Commercially available) | >98% (HPLC) | [3] |

| Botanical Source | Eclipta prostrata L. | [3] |

Experimental Protocols

Isolation and Purification of this compound

Methodology:

-

Extraction: The dried and powdered aerial parts of Eclipta prostrata are extracted with methanol.

-

Solvent Partitioning: The resulting extract is then subjected to solvent-solvent partitioning, often with n-butanol, to separate saponin-rich fractions.

-

Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel.

-

Further Chromatographic Purification: The fractions containing saponins are further purified using techniques like Sephadex LH-20 column chromatography.

-

Preparative HPLC: Final purification to yield this compound with high purity is typically achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

Methodology:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. ESI-MS/MS is a common technique for the analysis of saponins.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.

-

Acid Hydrolysis: This chemical method is used to break the glycosidic bond, separating the sugar moiety (glucose in this case) from the aglycone (the triterpenoid backbone), which can then be identified separately.

Biological Activities and Mechanism of Action

This compound is reported to possess several biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[2] However, detailed mechanistic studies and quantitative data for this compound are limited in the currently available literature. More extensive research has been conducted on a closely related compound, Ecliptasaponin A.

Anti-Cancer Activity (Data from Ecliptasaponin A)

Studies on Ecliptasaponin A have demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).

Signaling Pathway: Ecliptasaponin A has been shown to induce apoptosis and autophagy in human lung cancer cells through the activation of the ASK1/JNK signaling pathway.[5]

Quantitative Data from In Vitro Studies on Ecliptasaponin A:

| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |

| H460 (NSCLC) | MTT Assay | 24h | Approx. 20 |

| H460 (NSCLC) | MTT Assay | 48h | Approx. 15 |

| H1975 (NSCLC) | MTT Assay | 24h | Approx. 25 |

| H1975 (NSCLC) | MTT Assay | 48h | Approx. 18 |

Note: IC₅₀ values are estimated from graphical data presented in the cited literature.

Experimental Protocol for Cell Viability (MTT) Assay:

-

Seed cancer cells (e.g., H460, H1975) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Ecliptasaponin A for 24 or 48 hours.

-

After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[6]

Anti-Inflammatory Activity

Extracts of Eclipta prostrata have demonstrated anti-inflammatory properties. While specific data for this compound is lacking, the general approach to assessing the anti-inflammatory potential of a compound is outlined below.

Experimental Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition):

-

Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with different concentrations of the test compound (this compound) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.

-

A decrease in nitrite levels compared to the LPS-treated control indicates anti-inflammatory activity.

Hepatoprotective Activity

The hepatoprotective effects of Eclipta alba extracts are well-documented.[7] In vitro models are commonly used for the initial screening of hepatoprotective compounds.

Experimental Protocol for In Vitro Hepatoprotective Assay:

-

Culture human liver cancer cells (e.g., HepG2).

-

Induce liver injury by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl₄) or acetaminophen.

-

Co-treat the cells with the hepatotoxin and various concentrations of the test compound (this compound).

-

Assess cell viability using assays such as the MTT assay or by measuring the leakage of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST) into the culture medium.

-

An increase in cell viability or a decrease in enzyme leakage compared to the toxin-only control indicates a hepatoprotective effect.

Antioxidant Activity

The antioxidant potential of a compound can be evaluated using various in vitro assays.

Experimental Protocol for DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix the DPPH solution with different concentrations of the test compound (this compound).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition. Ascorbic acid is often used as a positive control.[8][9]

Immunomodulatory Activity

The immunomodulatory effects of saponins can be assessed by their impact on immune cell function and cytokine production.

Experimental Protocol for Cytokine Modulation Assay:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Culture the PBMCs in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cytokine production.

-

Treat the cells with different concentrations of the test compound (this compound).

-

After a suitable incubation period, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

-

A shift in the cytokine profile indicates an immunomodulatory effect.[10]

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin with a defined chemical structure. While its discovery dates back to 1997, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action. The available information suggests potential therapeutic benefits in the areas of inflammation, liver protection, oxidative stress, and immune modulation.

Future research should focus on:

-

Re-isolation and comprehensive spectroscopic analysis of this compound to confirm its structure and provide a complete dataset for future reference.

-

Systematic in vitro and in vivo studies to quantify its biological activities and determine key parameters such as IC₅₀ and EC₅₀ values.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Comparative studies with other saponins from Eclipta prostrata, such as Ecliptasaponin A, to understand the structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided protocols offer a starting point for the experimental evaluation of this promising natural product.

References

- 1. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorlab.com [biorlab.com]

- 4. Determination of ecliptasaponin A in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols [mdpi.com]

Ecliptasaponin D chemical properties and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecliptasaponin D is a triterpenoid saponin isolated from the plant Eclipta prostrata (L.) L., also known as Eclipta alba (L.) Hassk.[1] This plant has a long history of use in traditional medicine for various ailments, and its extracts are known to possess anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1] this compound, as one of its constituents, is a subject of interest for its potential pharmacological activities. This technical guide provides a summary of the available information on the chemical properties and characterization of this compound.

Chemical Properties and Characterization

This compound has been structurally elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside.[1] The fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₉ | [2] |

| Molecular Weight | 634.8 g/mol | [2] |

| CAS Number | 206756-04-9 | |

| Class | Triterpenoid Glucoside | [1] |

| Solubility | Soluble in Dimethylsulfoxide (DMSO), Pyridine, Methanol, and Ethanol. |

Spectroscopic Data

While detailed spectral data from the original isolation and characterization is not widely available, some mass spectrometry information has been reported.

Mass Spectrometry: High-resolution mass spectrometry data from an LC-ESI-QTOF analysis in negative ionization mode shows a precursor ion [M-H]⁻ at m/z 633.4008069.

Experimental Protocols

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Ecliptasaponin D

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the therapeutic potential of Ecliptasaponin A, a closely related saponin from Eclipta prostrata. However, there is a notable scarcity of research specifically investigating the therapeutic targets and mechanisms of Ecliptasaponin D. This guide will therefore focus on the well-documented activities of Ecliptasaponin A as a predictive model for the potential therapeutic avenues of this compound, given their structural similarities as triterpenoid saponins from the same medicinal plant. All data, pathways, and protocols presented herein are based on studies of Ecliptasaponin A and should be considered as a starting point for dedicated research into this compound.

Introduction to Ecliptasaponins and Their Therapeutic Potential

Eclipta prostrata (L.) L., commonly known as false daisy, is a plant with a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine. It is recognized for a variety of therapeutic properties, including anti-inflammatory, hepatoprotective, and anticancer effects.[1] The medicinal properties of Eclipta prostrata are attributed to its rich phytochemical composition, which includes a variety of saponins. Among these, the ecliptasaponins, a class of triterpenoid saponins, are of significant interest to the scientific community.

While several ecliptasaponins have been isolated, Ecliptasaponin A has been the primary subject of mechanistic studies. Research has revealed its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC), where it has been shown to induce programmed cell death.[2][3][4] This guide will delve into the known therapeutic targets of Ecliptasaponin A to provide a foundational understanding for future investigation into this compound.

Potential Therapeutic Targets of Ecliptasaponins

The primary therapeutic potential of Ecliptasaponin A, and by extension, potentially this compound, appears to be in the realm of oncology. The key cellular processes targeted are apoptosis and autophagy, mediated through specific signaling pathways.

Induction of Apoptosis and Autophagy in Cancer Cells

Ecliptasaponin A has been demonstrated to be a potent inducer of both apoptosis (programmed cell death) and autophagy in human lung cancer cells.[2][4] Studies on NSCLC cell lines, H460 and H1975, have shown that Ecliptasaponin A inhibits cell viability in a dose- and time-dependent manner.[3][5] The induction of apoptosis is a cornerstone of many cancer therapies, and the ability of Ecliptasaponin A to trigger this process makes it a compound of interest.

Autophagy, a cellular self-degradation process, can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of Ecliptasaponin A treatment in NSCLC cells, autophagy has been shown to contribute to apoptotic cell death.[3] This was confirmed by experiments where the inhibition of autophagy using agents like 3-methyladenine (3-MA) and chloroquine (CQ) led to a reduction in Ecliptasaponin A-induced apoptosis.[3]

Modulation of the ASK1/JNK Signaling Pathway

A critical molecular mechanism underlying the pro-apoptotic and pro-autophagic effects of Ecliptasaponin A is the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[2][4] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that, upon activation by cellular stress, phosphorylates and activates downstream kinases, including JNK and p38.[3]

Treatment of lung cancer cells with Ecliptasaponin A leads to the phosphorylation and activation of ASK1 and JNK.[3] The central role of this pathway was demonstrated by the use of specific inhibitors. Inhibition of ASK1 with GS-4997 and JNK with SP600125 attenuated the apoptotic effects of Ecliptasaponin A.[2][4] Furthermore, the JNK inhibitor SP600125 also suppressed Ecliptasaponin A-induced autophagy.[2] This indicates that the ASK1/JNK pathway is a key therapeutic target of Ecliptasaponin A.

The following diagram illustrates the proposed signaling pathway for Ecliptasaponin A-induced apoptosis and autophagy.

Anti-inflammatory Effects

While less detailed in terms of specific molecular targets for individual saponins, extracts of Eclipta prostrata rich in saponins have demonstrated significant anti-inflammatory activity.[6][7] The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory cytokines and enzymes. For instance, extracts of Eclipta prostrata have been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages.[8] The ethyl acetate fraction of the extract, which is rich in flavonoids and phenolic derivatives, showed significant inhibitory activity.[8] Given that saponins are a major class of compounds in Eclipta prostrata, it is plausible that this compound contributes to these anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies on Ecliptasaponin A and Eclipta prostrata extracts.

Table 1: In Vitro Activity of Ecliptasaponin A and Eclipta prostrata Extracts

| Compound/Extract | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |

| Ecliptasaponin A | H460, H1975 (NSCLC) | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [3][5] |

| Ecliptasaponin A | H460, H1975 (NSCLC) | Colony Formation | Colony Growth | Impaired ability to form colonies | [3][5] |

| E. prostrata Aqueous Seed Extract | - | Egg Albumin Denaturation | Protein Denaturation | IC50: 1.710 x 10³ µg/mL | [9] |

| E. prostrata Ethyl Acetate Fraction | RAW264.7 | Cytokine Production | IL-6 Inhibition | IC50: 43.24 ± 0.83 µg/mL | [8] |

| E. prostrata Ethyl Acetate Fraction | RAW264.7 | Cytokine Production | TNF-α Inhibition | IC50: 45.97 ± 2.01 µg/mL | [8] |

Table 2: In Vivo Activity of Ecliptasaponin A

| Compound | Animal Model | Tumor Model | Dosing | Outcome | Reference(s) |

| Ecliptasaponin A | Nude Mice | H460 cell subcutaneous xenograft | Not specified | Reduced tumor burden and weight | [3][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the therapeutic effects of Ecliptasaponin A.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and H1975 are commonly used.[3][5]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: Ecliptasaponin A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Inhibitors such as GS-4997 (ASK1 inhibitor), SP600125 (JNK inhibitor), 3-methyladenine (3-MA, autophagy inhibitor), and chloroquine (CQ, autophagy inhibitor) are used to probe signaling pathways.[2][3][4]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of Ecliptasaponin A for different time points (e.g., 24 and 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a control group.[10]

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Ecliptasaponin A. After a suitable incubation period (e.g., 10-14 days), the cells are fixed and stained with crystal violet. The number of colonies is then counted to assess the long-term proliferative capacity of the cells.[3]

Apoptosis and Autophagy Analysis

-

Flow Cytometry: Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[10]

-

Western Blot Analysis: To detect changes in protein expression and phosphorylation, whole-cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins such as cleaved caspase-3, -8, -9, PARP, ASK1, p-ASK1, JNK, p-JNK, p38, p-p38, AKT, p-AKT, ERK, p-ERK, Beclin-1, LC3, and p62. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.[10]

-

Fluorescence Microscopy: Autophagy can be visualized by transfecting cells with a plasmid encoding GFP-LC3. The formation of GFP-LC3 puncta, representing autophagosomes, is observed under a fluorescence microscope.[3]

The following diagram outlines a general experimental workflow for investigating the anticancer effects of a compound like Ecliptasaponin A.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Ecliptasaponin A, a major saponin from Eclipta prostrata, holds significant promise as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of the ASK1/JNK signaling pathway highlights a clear mechanism of action that warrants further investigation.

Crucially, there is a pressing need for dedicated research into the biological activities of this compound. Future studies should aim to:

-

Isolate and characterize this compound from Eclipta prostrata for detailed biological evaluation.

-

Perform comparative studies to assess the cytotoxic, pro-apoptotic, and pro-autophagic effects of this compound alongside Ecliptasaponin A in various cancer cell lines.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Investigate the anti-inflammatory and other potential therapeutic properties of this compound in relevant in vitro and in vivo models.

By building upon the foundational knowledge of Ecliptasaponin A, the scientific community can begin to unlock the full therapeutic potential of this compound and other related saponins from this medicinally important plant. This will pave the way for the development of novel, plant-derived therapeutics for a range of diseases.

References

- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Potential and Synergic Activities of Eclipta prostrata (L.) L. Leaf-Derived Ointment Formulation in Combination with the Non-Steroidal Anti-Inflammatory Drug Diclofenac in Suppressing Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. phytojournal.com [phytojournal.com]

- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Deep Dive into its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a triterpenoid saponin isolated from the medicinal plant Eclipta prostrata (L.) L., has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, delving into its traditional medicinal uses, pharmacological activities, and underlying molecular mechanisms. This document summarizes key quantitative data, details experimental protocols for its isolation and biological evaluation, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Introduction: From Traditional Herb to Modern Pharmacopeia

Eclipta prostrata, commonly known as false daisy or Bhringraj, has a long and storied history in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] It is traditionally used to treat a wide range of ailments, including liver disorders, skin diseases, hair loss, and respiratory issues.[1][2][3][4] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes coumestans, flavonoids, and a variety of triterpenoid saponins. Among these, this compound stands out as a promising bioactive compound with diverse pharmacological potential.

Physicochemical Properties of this compound

This compound is a triterpenoid glucoside. Its chemical structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This structural information is critical for understanding its biological activity and for the development of analytical methods for its quantification and standardization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₉ | [5] |

| Molecular Weight | 634.8 g/mol | [5] |

| Chemical Structure | 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside | [6] |

| Class | Triterpenoid Saponin | [6] |

Pharmacological Activities and Molecular Mechanisms

While research specifically on this compound is still emerging, studies on closely related saponins from Eclipta prostrata and crude extracts of the plant provide significant insights into its potential pharmacological activities. The primary areas of investigation include hepatoprotective, anti-inflammatory, and anticancer effects.

Hepatoprotective Activity

Eclipta prostrata is renowned for its hepatoprotective properties, often being referred to as a powerful liver tonic in traditional medicine.[7][8] Alcoholic extracts of the plant have demonstrated antiviral activity against Ranikhet disease virus and have been shown to protect against liver damage in animal models.[7] The triterpenoid saponin fraction from the methanolic extract of the leaves has shown a significant reduction in carbon tetrachloride-induced increases in lysosomal enzymes in the blood.[7]

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Extracts of Eclipta prostrata and its isolated compounds have demonstrated significant anti-inflammatory effects. For instance, an aqueous seed extract of Eclipta prostrata showed a moderate dose-dependent inhibition of egg albumin denaturation, a common in vitro model for assessing anti-inflammatory activity.

Table 2: In Vitro Anti-inflammatory Activity of Eclipta prostrata Aqueous Seed Extract

| Assay | Test Substance | IC₅₀ Value | Reference |

| Egg Albumin Denaturation | Eclipta prostrata aqueous seed extract | 1710 µg/mL | |

| Egg Albumin Denaturation | Diclofenac Sodium (Reference) | 794 µg/mL |

Anticancer Activity

Emerging evidence suggests that saponins from Eclipta prostrata possess anticancer properties. While direct quantitative data for this compound is limited, studies on the closely related Ecliptasaponin A have provided valuable insights into the potential mechanisms of action. Ecliptasaponin A has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells in a dose- and time-dependent manner.[9][10] This inhibition is mediated through the induction of apoptosis and autophagy.

Research on Ecliptasaponin A has identified the involvement of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[10][11] Treatment of NSCLC cells with Ecliptasaponin A leads to the phosphorylation of ASK1 and JNK, which in turn triggers downstream apoptotic and autophagic pathways.

Diagram: Proposed Signaling Pathway for Ecliptasaponin A-induced Apoptosis and Autophagy in Cancer Cells

Caption: Ecliptasaponin A activates the ASK1/JNK pathway, leading to apoptosis and autophagy in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation of ecliptasaponins and the in vitro assays to evaluate their biological activities.

Extraction and Isolation of Ecliptasaponins

The isolation of this compound and other saponins from Eclipta prostrata typically involves a multi-step process:

-

Extraction: The dried and powdered plant material (aerial parts) is extracted with a solvent, commonly methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning with n-hexane, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The saponin-rich fraction is further purified using a series of chromatographic techniques. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification and isolation of individual saponins.

-

Diagram: General Workflow for the Isolation of Ecliptasaponins

Caption: A typical workflow for the extraction and isolation of ecliptasaponins from Eclipta prostrata.

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 70°C).

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

This assay evaluates the protective effect of a compound against toxin-induced liver cell injury.

Protocol:

-

Cell Culture: Culture a liver cell line (e.g., HepG2) in appropriate media.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Induction of Toxicity: Induce liver cell damage by adding a hepatotoxin (e.g., carbon tetrachloride or acetaminophen).

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the leakage of liver enzymes (e.g., ALT, AST) into the culture medium.

-

Data Analysis: Compare the viability of cells treated with this compound and the toxin to those treated with the toxin alone to determine the protective effect.

Future Directions and Conclusion

This compound, a key bioactive constituent of the traditionally revered medicinal plant Eclipta prostrata, holds considerable promise for the development of new therapeutic agents. Its potential hepatoprotective, anti-inflammatory, and anticancer activities warrant further in-depth investigation. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound for each of its pharmacological activities.

-

Conducting comprehensive preclinical studies in animal models to establish the in vivo efficacy and safety profile of this compound.

-

Optimizing the extraction and purification processes to improve the yield and purity of this compound for research and potential commercialization.

-

Exploring synergistic effects of this compound with other phytochemicals from Eclipta prostrata or with existing therapeutic drugs.

References

- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on traditional uses, phytochemistry and pharmacology of Eclipta prostrata (L.) L. | Semantic Scholar [semanticscholar.org]

- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]

- 5. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijfmr.com [ijfmr.com]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide to its Putative Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on the anti-inflammatory properties of Ecliptasaponin D is currently limited. This guide provides a comprehensive overview based on the known anti-inflammatory activities of its source, Eclipta prostrata, and closely related saponins such as Ecliptasaponin A and Saikosaponin D. The experimental protocols and mechanistic insights presented herein are based on these related compounds and serve as a foundational framework for the investigation of this compound.

Introduction

This compound is a triterpenoid glucoside isolated from Eclipta prostrata (L.) Hassk, a plant with a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions.[1] Triterpenoid saponins from various medicinal plants are well-documented for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] While direct evidence for this compound is sparse, the strong anti-inflammatory profile of Eclipta prostrata extracts and its other saponin constituents suggests that this compound may be a significant contributor to the plant's therapeutic effects.[2][3]

This technical guide aims to consolidate the current understanding of the anti-inflammatory potential of this compound by examining the data available for its chemical relatives and the extracts of its parent plant. We will delve into the probable mechanisms of action, relevant experimental protocols for its investigation, and present the available quantitative data in a structured format to guide future research and drug development efforts.

Putative Mechanisms of Anti-inflammatory Action

Based on studies of related saponins and extracts of Eclipta prostrata, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Compounds isolated from Eclipta prostrata have been shown to inhibit NF-κB activation.[3] A closely related compound, Ecliptasaponin A, has been found to exert anti-inflammatory effects by inhibiting the HMGB1/TLR4/NF-κB pathway.[4] It is plausible that this compound shares this mechanism.

Putative Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors and in the production of inflammatory mediators. Several compounds from Eclipta prostrata have been shown to modulate MAPK signaling.[3] For instance, Ecliptasaponin A has been observed to influence the phosphorylation of ASK1, JNK, p38, and ERK in other cellular contexts, suggesting that regulation of these pathways could be a component of its anti-inflammatory action.[5][6]

Putative Modulation of MAPK Signaling Pathways by this compound.

Quantitative Data (from related compounds and extracts)

The following tables summarize quantitative data on the anti-inflammatory effects of Eclipta prostrata extracts and its constituents other than this compound. This data provides a benchmark for what might be expected in future studies of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Eclipta prostrata Fractions [3]

| Fraction | Target | IC50 (µg/mL) | Cell Line |

| Ethyl Acetate | IL-6 Production | 43.24 ± 0.83 | LPS-stimulated RAW264.7 |

| Ethyl Acetate | TNF-α Production | 45.97 ± 2.01 | LPS-stimulated RAW264.7 |

Table 2: In Vivo Anti-inflammatory Activity of Methanolic Extract of Eclipta prostrata [2]

| Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point |

| Carrageenan-induced | 100 | 48.2 | 3 hours |

| Carrageenan-induced | 200 | 60.3 | 3 hours |

| Egg white-induced | 100 | 44.1 | 3 hours |

| Egg white-induced | 200 | 58.8 | 3 hours |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the anti-inflammatory properties of this compound. These protocols are based on standard methods used in the field and in studies of related compounds.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for murine TNF-α and IL-6.

-

Follow the manufacturer's instructions to measure the concentration of cytokines.

-

The results are typically expressed as pg/mL or ng/mL, and the percentage of inhibition by this compound is calculated relative to the LPS-only treated group.

-

4.1.3. Western Blot Analysis for NF-κB and MAPK Pathways

-

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Models

4.2.1. Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory activity of this compound.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg). A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and a control group receives the vehicle.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

-

General Experimental Workflow for Assessing Anti-inflammatory Properties.

Conclusion and Future Directions

This compound, a triterpenoid glucoside from Eclipta prostrata, represents a promising candidate for a novel anti-inflammatory agent. Although direct evidence is currently lacking, the well-established anti-inflammatory properties of its parent plant and related saponins strongly suggest its potential. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Future research should focus on isolating sufficient quantities of this compound to perform the detailed in vitro and in vivo studies outlined in this guide. Key research objectives should include:

-

Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Evaluating the efficacy and safety of this compound in various animal models of acute and chronic inflammation.

-

Conducting pharmacokinetic and pharmacodynamic studies to assess its potential as a therapeutic agent.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide to its Hepatoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver disease remains a significant global health challenge, with a growing need for effective and safe therapeutic agents. Ecliptasaponin D, a prominent oleanane-type triterpenoid saponin isolated from Eclipta prostrata (L.), has emerged as a promising natural compound with potent hepatoprotective properties. This technical guide provides an in-depth analysis of the mechanisms underlying the liver-protective effects of this compound, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic activities. The information presented herein is intended to support further research and drug development efforts in the field of hepatology.

Core Hepatoprotective Mechanisms of this compound

The hepatoprotective efficacy of this compound is attributed to its multifaceted pharmacological activities that counteract the key pathological processes in liver injury. These core mechanisms include the mitigation of oxidative stress, suppression of inflammatory responses, and inhibition of apoptosis.

Antioxidant Effects

This compound enhances the cellular antioxidant defense system, thereby protecting hepatocytes from oxidative damage induced by various hepatotoxins. This is achieved through the modulation of key signaling pathways and the enhancement of endogenous antioxidant enzyme activity.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases, contributing to tissue damage and fibrosis. This compound exhibits significant anti-inflammatory properties by targeting pro-inflammatory signaling cascades and reducing the production of inflammatory mediators.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, plays a crucial role in the loss of functional hepatocytes during liver injury. This compound has been shown to interfere with apoptotic signaling pathways, thereby preserving hepatocyte viability and liver function.

Quantitative Data on Hepatoprotective Effects

The following tables summarize the quantitative data from a representative preclinical study investigating the hepatoprotective effects of an aqueous extract of Eclipta alba, rich in saponins including this compound, in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in albino rats.

Table 1: Effect on Serum Liver Enzymes [1]

| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |

| Normal Control | - | 35.2 ± 2.1 | 85.6 ± 3.5 | 145.2 ± 5.8 |

| CCl4 Control | 1 ml/kg | 125.8 ± 6.3 | 245.3 ± 9.8 | 315.7 ± 11.2 |

| E. alba Extract | 250 mg/kg | 75.4 ± 4.1 | 165.8 ± 7.2 | 210.4 ± 8.5* |

| E. alba Extract | 500 mg/kg | 50.1 ± 3.2 | 110.2 ± 5.1 | 170.9 ± 6.9 |

| Silymarin (Standard) | 100 mg/kg | 45.8 ± 2.9 | 98.7 ± 4.6 | 160.3 ± 6.1 |

*p < 0.05, **p < 0.01 compared to CCl4 control. Data are presented as mean ± SEM.

Table 2: Effect on Serum Bilirubin and Total Protein [1]

| Treatment Group | Dose | Total Bilirubin (mg/dL) | Total Protein (g/dL) |

| Normal Control | - | 0.8 ± 0.05 | 7.2 ± 0.3 |

| CCl4 Control | 1 ml/kg | 2.5 ± 0.12 | 4.8 ± 0.2 |

| E. alba Extract | 250 mg/kg | 1.5 ± 0.08 | 6.1 ± 0.2 |

| E. alba Extract | 500 mg/kg | 1.0 ± 0.06 | 6.9 ± 0.3 |

| Silymarin (Standard) | 100 mg/kg | 0.9 ± 0.05 | 7.0 ± 0.3 |

*p < 0.05, **p < 0.01 compared to CCl4 control. Data are presented as mean ± SEM.

Signaling Pathways Modulated by this compound

This compound exerts its hepatoprotective effects by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound is believed to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes.

Nrf2 Signaling Pathway Activation by this compound

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound is thought to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response in the liver.

Inhibition of NF-κB Signaling by this compound

Apoptosis Signaling Pathway

Apoptosis in hepatocytes can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway. This compound is proposed to modulate the expression of Bcl-2 family proteins and inhibit caspase activation, thereby preventing hepatocyte apoptosis.

Modulation of Apoptosis by this compound

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the hepatoprotective effects of this compound.

Animal Model of CCl4-Induced Hepatotoxicity

-

Animals: Male Wistar albino rats (150-200 g) are typically used.

-